2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxolane
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Overview
Description
2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxolane is an organic compound characterized by the presence of a bromine and fluorine-substituted phenoxy group attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 4-bromo-2-fluorophenol with ethylene oxide in the presence of a base to form the intermediate 2-(4-bromo-2-fluorophenoxy)ethanol. This intermediate is then reacted with 1,3-dioxolane under acidic conditions to yield the final product. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Acid Catalyst: Sulfuric acid or p-toluenesulfonic acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: To ensure consistent reaction conditions and high yield
Purification: Using techniques such as distillation, recrystallization, or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the dioxolane ring.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst
Major Products
Substitution: Formation of iodinated or other halogenated derivatives
Oxidation: Formation of quinones or phenolic derivatives
Reduction: Formation of dehalogenated compounds or modified dioxolane rings
Scientific Research Applications
2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxolane
- 2-[2-(4-Bromo-2-chloro-phenoxy)ethyl]-1,3-dioxolane
- 2-[2-(4-Bromo-2-methyl-phenoxy)ethyl]-1,3-dioxolane
Uniqueness
2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxolane is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-(4-bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO3/c12-8-1-2-10(9(13)7-8)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCIXZVDKDBVCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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